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Cat. No.: B12405247 Get Quote

Introduction

Deuterated 1-octanol (typically 1-octanol-d18, CD3(CD2)7OD) is a versatile solvent and

membrane mimetic employed in Nuclear Magnetic Resonance (NMR) spectroscopy for the

study of proteins, particularly those that are membrane-associated or interact with hydrophobic

environments.[1] Its amphiphilic nature, consisting of a polar hydroxyl head group and a

nonpolar aliphatic tail, allows it to form environments that approximate a lipid bilayer, making it

invaluable for investigating the structure, dynamics, and interactions of membrane proteins and

peptides.[1] The substitution of hydrogen with deuterium is crucial for ¹H NMR studies as it

minimizes large, interfering solvent signals, enabling the clear observation of the protein's

spectrum.[1] Furthermore, the deuterium signal provides a stable lock for the NMR

spectrometer, ensuring magnetic field stability during data acquisition.[1]

Key Applications

Membrane Mimetic: 1-Octanol is widely used to create a membrane-like environment for

studying the structure and behavior of membrane-associated proteins in solution NMR.[1]

This is particularly useful for proteins that are otherwise insoluble or unstable in aqueous

buffers.

Protein-Ligand Interaction Studies: In the realm of drug discovery, 1-octanol can be

incorporated into the solvent system to study the binding of small molecule ligands to protein

targets, especially when dealing with hydrophobic ligands or binding pockets.[1] Techniques
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such as Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD-NMR)

are commonly used in this context.[1]

Solubility Enhancement: For certain proteins that are prone to aggregation in aqueous

solutions, the addition of 1-octanol-d2 can improve solubility and stability, facilitating high-

quality NMR data acquisition.[1]

Physicochemical Properties of 1-Octanol-d18

Property Value

Linear Formula CD₃(CD₂)₇OD

Molecular Weight 148.34 g/mol

Isotopic Purity ≥98 atom % D

Density 0.940 g/mL at 25 °C

Boiling Point 196 °C

Melting Point -15 °C

Source: BenchChem[1]

Experimental Protocols
Protocol 1: Standard Sample Preparation for Protein NMR in 1-Octanol-d2

This protocol outlines the general steps for preparing a protein sample for solution NMR using

deuterated 1-octanol as a co-solvent or membrane mimetic.

Materials:

Uniformly ¹⁵N-labeled or ¹³C/¹⁵N-labeled protein of interest

Deuterated 1-octanol (1-octanol-d18)

Deuterated buffer (e.g., phosphate buffer in D₂O)
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NMR tubes (5 mm)[2][3]

Pipettes and sterile, filtered pipette tips

Vortex mixer

Centrifuge

Procedure:

Protein Preparation: The protein of interest should be expressed and purified to a high

degree of homogeneity. For many NMR experiments, isotopic labeling (e.g., with ¹⁵N or ¹³C)

is required.[4]

Buffer Preparation: Prepare a suitable deuterated buffer at the desired pH. The buffer

components should be fully dissolved in D₂O.

Sample Concentration: A typical protein concentration for NMR is in the range of 0.3-0.5 mM.

[5] For a 20 kDa protein, this corresponds to approximately 5-10 mg of protein in a 500 µl

sample volume.[5]

Solvent Mixture Preparation: Prepare the desired solvent mixture of deuterated buffer and 1-
octanol-d2. The ratio will depend on the specific requirements of the protein and the

experiment.

Protein Solubilization: Dissolve the lyophilized labeled protein in the prepared buffer/1-
octanol-d2 mixture. Gentle vortexing can be used to aid dissolution.[1]

Filtration: It is critical to remove any solid particles from the sample, as they can distort the

magnetic field homogeneity and lead to broad NMR signals.[6] Filter the sample through a

small plug of glass wool tightly packed into a Pasteur pipette directly into a clean NMR tube.

[6]

Final Volume Adjustment: Adjust the final sample volume in the NMR tube to approximately

500-600 µL.[1][5]
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Sample Stability: Ensure the protein sample is stable under the prepared conditions for at

least one week to allow for sufficient time for NMR data acquisition.[5]

Protocol 2: Chemical Shift Perturbation (CSP) Titration for Protein-Ligand Interaction Studies

This protocol describes how to monitor changes in a protein's NMR spectrum upon the addition

of a ligand to identify binding events and map the interaction site.

Materials:

Prepared ¹⁵N-labeled protein sample in deuterated buffer/1-octanol-d2 mixture (as

described in Protocol 1)

Concentrated stock solution of the unlabeled ligand, dissolved in the identical deuterated

buffer/solvent mixture as the protein.[1]

NMR spectrometer

Procedure:

Acquire Reference Spectrum: Record a high-quality ¹H-¹⁵N Heteronuclear Single Quantum

Coherence (HSQC) spectrum of the free protein (apo state).[1] This spectrum serves as the

reference.

Ligand Titration: Add a small, precise aliquot of the concentrated ligand stock solution to the

protein sample in the NMR tube.[1]

Mixing: Mix the sample thoroughly but gently to avoid protein denaturation. This can be done

by inverting the capped NMR tube several times.

Acquire Titration Point Spectrum: Record another ¹H-¹⁵N HSQC spectrum after the addition

of the ligand.

Repeat Titration: Continue adding small aliquots of the ligand and acquiring spectra at each

titration point until the desired final ligand-to-protein molar ratio is reached or until the

chemical shifts of the affected residues no longer change (saturation).
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Data Analysis: Overlay the series of ¹H-¹⁵N HSQC spectra. Residues in the protein that

experience a change in their chemical environment upon ligand binding will show a shift in

their corresponding peak positions in the spectrum. By mapping these shifting residues onto

the protein's structure, the ligand binding site can be identified.

Quantitative Data Summary

Parameter Typical Range/Value Notes

Protein Concentration 0.1 - 0.5 mM

Lower concentrations may be

sufficient for interaction

studies, while higher

concentrations improve signal-

to-noise.[5]

Sample Volume 500 - 600 µL
Standard for 5 mm NMR tubes.

[1][5]

1-Octanol-d2 Concentration Variable

Highly dependent on the

protein and experimental

goals.

Ligand Stock Concentration 10-100x protein concentration

A concentrated stock

minimizes dilution of the

protein sample during titration.

[1]

Temperature 25 - 37 °C

Should be optimized for

protein stability and to mitigate

the viscosity of 1-octanol.[1]
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Caption: Workflow for preparing a protein NMR sample with 1-Octanol-d2.
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Caption: Logical workflow for a Chemical Shift Perturbation (CSP) experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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